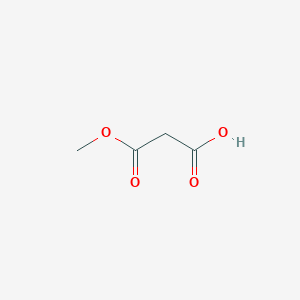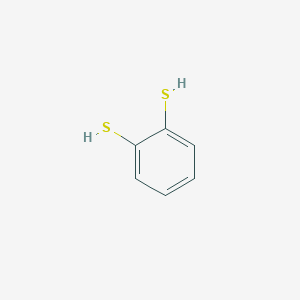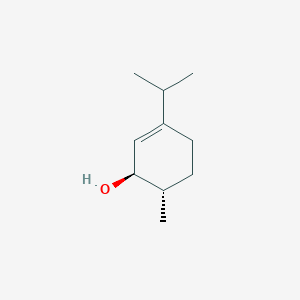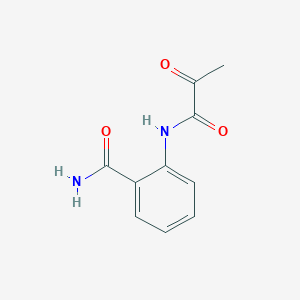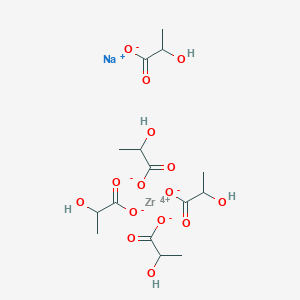
Sodium zirconium lactate
Übersicht
Beschreibung
Sodium zirconium lactate:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium;2-hydroxypropanoate;zirconium(4+) typically involves the reaction of zirconium salts with sodium 2-hydroxypropanoate under controlled conditions. One common method is the co-precipitation technique, where zirconium salts (such as zirconium oxychloride) are reacted with sodium 2-hydroxypropanoate in an aqueous solution. The reaction is carried out at a specific pH and temperature to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale co-precipitation processes, followed by filtration, washing, and drying to obtain the final product. The use of advanced techniques such as hydrothermal synthesis and sol-gel methods can also be employed to enhance the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation and Reduction: Sodium zirconium lactate can undergo redox reactions, where the zirconium ion can change its oxidation state.
Substitution Reactions: The compound can participate in substitution reactions where the 2-hydroxypropanoate ligand can be replaced by other ligands.
Complexation Reactions: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various organic ligands, such as ethylenediamine.
Major Products Formed:
Oxidation: Formation of zirconium dioxide.
Reduction: Formation of lower oxidation state zirconium compounds.
Substitution: Formation of new zirconium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor for the synthesis of zirconium-based catalysts.
- Employed in the preparation of advanced ceramic materials.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its role in enzyme stabilization.
Medicine:
- Explored for its use in drug delivery systems.
- Potential applications in dental materials due to its biocompatibility.
Industry:
- Utilized in the production of high-performance coatings.
- Applied in the manufacturing of electronic components.
Wirkmechanismus
The mechanism of action of sodium;2-hydroxypropanoate;zirconium(4+) involves its ability to interact with various molecular targets. The zirconium ion can form strong bonds with oxygen and nitrogen-containing ligands, which allows it to stabilize complex structures. This property is particularly useful in catalysis and material science, where the compound can enhance the stability and reactivity of various systems.
Vergleich Mit ähnlichen Verbindungen
Sodium zirconium lactate: Similar in composition but with different structural properties.
Calcium 2-hydroxypropanoate: Shares the 2-hydroxypropanoate ligand but with calcium instead of zirconium.
Zirconium acetate: Contains zirconium but with acetate ligands instead of 2-hydroxypropanoate.
Uniqueness: this compound is unique due to the combination of zirconium’s high oxidation state and the presence of the 2-hydroxypropanoate ligand. This combination imparts specific chemical properties that are not observed in other similar compounds, such as enhanced stability and reactivity in various chemical reactions.
Eigenschaften
IUPAC Name |
sodium;2-hydroxypropanoate;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C3H6O3.Na.Zr/c5*1-2(4)3(5)6;;/h5*2,4H,1H3,(H,5,6);;/q;;;;;+1;+4/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDSIUVRXDVGQO-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Na+].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NaO15Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15529-67-6 | |
| Record name | Sodium zirconium lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015529676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium zirconium lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)
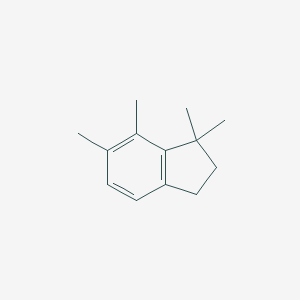
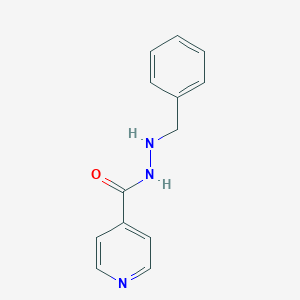
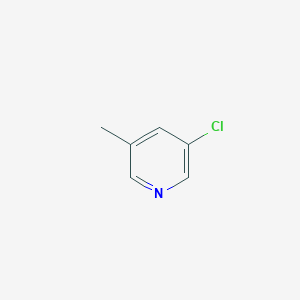
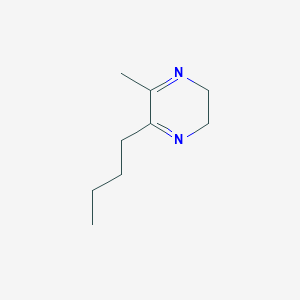
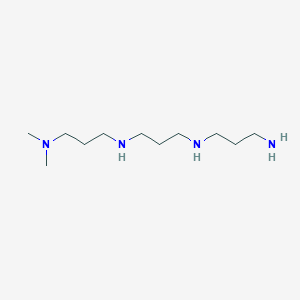
![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)
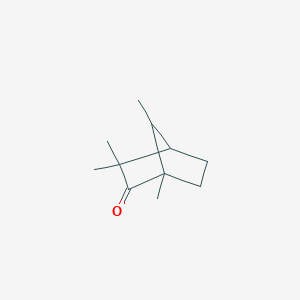
![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)
